N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide
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Overview
Description
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Carbazole Core: : The initial step involves the synthesis of the carbazole core. This can be achieved through the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
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N-Methylation: : The next step involves the N-methylation of the carbazole core. This can be achieved by reacting the carbazole derivative with methyl iodide in the presence of a base such as potassium carbonate .
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Alkyne Formation: This can be achieved by reacting the N-methylated carbazole derivative with an appropriate alkyne precursor under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide .
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Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride .
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Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace specific functional groups .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized carbazole derivatives, while reduction may yield reduced carbazole derivatives .
Scientific Research Applications
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide has several scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic synthesis reactions .
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Biology: : It has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties .
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Medicine: : The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .
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Industry: : It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has similar structural features and has been studied for its potential anticancer properties.
Indole Derivatives: Compounds with an indole core structure, which share some similarities with carbazole derivatives, are known for their diverse biological activities.
Uniqueness
N-Methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its combination of a carbazole core with an alkyne moiety makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-methyl-N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-4-6-17(21)20(3)16-8-5-7-13-14-11-12(2)9-10-15(14)19-18(13)16/h9-11,16,19H,5,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZABZFRZGIJHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CCCC2=C1NC3=C2C=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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